molecular formula C9H16F2OSi B8283272 Cyclohexene, 4,4-difluoro-1-[(trimethylsilyl)oxy]-

Cyclohexene, 4,4-difluoro-1-[(trimethylsilyl)oxy]-

Cat. No. B8283272
M. Wt: 206.30 g/mol
InChI Key: TVDFUJVLAMJMQM-UHFFFAOYSA-N
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Patent
US08889741B2

Procedure details

To a solution of N,N-diisopropylamine (3.30 g, 32.6 mmol) in THF (50 mL), n-butyl lithium (1.65 M solution in hexane (18.0 mL, 29.7 mmol) was added dropwise with cooling on ice. The reaction solution was stirred at 0° C. for 30 minutes. Then, 4,4-difluorocyclohexanone (3.60 g, 26.8 mmol) was added thereto at −78° C., and the reaction solution was stirred at −78° C. for 1 hour. To the reaction solution, chlorotrimethylsilane (4.4 mL, 34.8 mmol) and triethylamine (8.0 mL, 57.4 mmol) were added, and the mixture was stirred at −78° C. for 2 hours. To the reaction solution, a saturated aqueous solution of sodium hydrogencarbonate (20 mL) was added, followed by extraction with ethyl acetate (20 mL). The thus obtained organic layer was dried over anhydrous sodium sulfate. After vacuum concentration, the residue was purified with silica gel chromatography (hexane/ethyl acetate=98:2) to yield the title compound (2.10 g, 56%) as a colorless oil.
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.CCCCCC.[F:14][C:15]1([F:22])[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1.Cl[Si:24]([CH3:27])([CH3:26])[CH3:25].C(N(CC)CC)C.C(=O)([O-])O.[Na+]>C1COCC1.C([Li])CCC>[F:14][C:15]1([F:22])[CH2:20][CH2:19][C:18]([O:21][Si:24]([CH3:27])([CH3:26])[CH3:25])=[CH:17][CH2:16]1 |f:5.6|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
FC1(CCC(CC1)=O)F
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice
STIRRING
Type
STIRRING
Details
at −78° C., and the reaction solution was stirred at −78° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The thus obtained organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After vacuum concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography (hexane/ethyl acetate=98:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1(CC=C(CC1)O[Si](C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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